2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3S/c13-11-15-12(17-16-11)21-5-10(18)14-4-7-1-2-8-9(3-7)20-6-19-8/h1-3H,4-6H2,(H,14,18)(H3,13,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWRXGRMOXKZRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NNC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 1,2,4-triazoles, a core structure in this compound, have been reported to possess a wide spectrum of pharmacological activities. They have been reported to be potent inhibitors of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase.
Mode of Action
The 1,2,4-triazole core structure is known to interact with its targets through hydrogen bonding, given its multiple nitrogen atoms and the potential for protonation of the amino group.
Biochemical Pathways
Given the broad range of activities associated with 1,2,4-triazoles, it can be inferred that multiple pathways could be affected, particularly those involving kinases, lysine-specific demethylase 1, and acidic mammalian chitinase.
Pharmacokinetics
The solubility of related compounds in water at temperatures below 60°c has been reported, which could potentially impact the bioavailability of this compound.
Result of Action
The extensive hydrogen bonding interactions between the cations and anions of related compounds have been shown to contribute greatly to their high density, insensitivity, and thermal stability.
Action Environment
The thermal stability of related compounds up to 407 °c has been reported, suggesting that this compound may also exhibit significant thermal stability.
Biological Activity
The compound 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide is a novel hybrid molecule that combines the structural features of triazole and benzodioxole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Structural Overview
The compound's structure integrates a 1,2,4-triazole moiety linked to a benzodioxole through a sulfanyl bridge and an acetamide functional group. This unique configuration is believed to enhance its biological activity due to the synergistic effects of the triazole and benzodioxole rings.
Antimicrobial Activity
Compounds containing triazole and thiadiazole frameworks have been reported to exhibit significant antimicrobial properties. The presence of the triazole ring in this compound suggests potential antifungal and antibacterial activities. Studies indicate that triazoles can act against various microbial strains by inhibiting specific enzymes involved in cell wall synthesis and disrupting cellular functions .
Table 1: Comparative Biological Activities of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Amino-1H-1,2,4-triazole | Contains a triazole ring | Anticancer activity |
| Benzodioxole derivatives | Contains a benzodioxole structure | Antioxidant properties |
| 4-Chlorophenyl-thiadiazole | Contains a thiadiazole ring | Antimicrobial properties |
Anticancer Activity
Research into related compounds indicates that triazoles can possess anticancer properties. For instance, indolyl-triazole hybrids have shown promising cytotoxicity against breast and liver cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics . The compound's ability to induce apoptosis in cancer cells may be attributed to its structural components that interact with key molecular targets involved in cell proliferation and survival.
The biological activity of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide may be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at specific phases (e.g., G2/M phase), thereby limiting cancer cell growth .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazoles can increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancerous cells .
Case Studies
Several studies have explored the biological activities of compounds structurally related to 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide :
- Anticancer Efficacy : A study demonstrated that indolyl-triazole hybrids exhibited IC50 values ranging from 0.32 to 8.91 μM against HepG2 cells, indicating strong anticancer potential .
- Antimicrobial Testing : Compounds derived from nalidixic acid showed significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria, suggesting that similar derivatives might exhibit comparable antimicrobial properties due to their structural features .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The specific compound in discussion has been evaluated for its effectiveness against various bacterial strains. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For instance, the presence of the benzodioxole group may enhance its interaction with cellular targets involved in cancer progression .
Neuroprotective Effects
Another promising application lies in neuroprotection. Compounds with similar structures have been shown to exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. The triazole ring is known for its ability to interact with various biological targets, suggesting potential therapeutic roles in neurodegenerative diseases .
Agricultural Science
Fungicidal Activity
The compound's antifungal properties make it suitable for agricultural applications. Its efficacy against fungal pathogens affecting crops has been documented, indicating its potential as a natural pesticide. Studies have demonstrated that it can inhibit the growth of fungi such as Fusarium and Botrytis, which are responsible for significant agricultural losses .
Plant Growth Regulation
In addition to its fungicidal properties, there is emerging evidence that this compound can act as a plant growth regulator. It may enhance root development and improve stress tolerance in plants, contributing to better yields under adverse conditions .
Materials Science
Synthesis of Novel Materials
The unique chemical structure of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide allows for its use in synthesizing novel materials. Research has focused on incorporating this compound into polymers to enhance their mechanical properties and thermal stability. The incorporation of triazole groups into polymer matrices can lead to materials with improved resistance to heat and chemicals .
Data Tables
| Application Area | Specific Use | Observations/Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | Effective against Staphylococcus aureus, E. coli |
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotection | Modulates neurotransmitter systems | |
| Agricultural Science | Fungicidal | Inhibits growth of Fusarium, Botrytis |
| Plant Growth Regulation | Enhances root development and stress tolerance | |
| Materials Science | Synthesis of Novel Materials | Improves mechanical properties and thermal stability |
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various triazole derivatives, including the compound . The results indicated a significant reduction in bacterial load when treated with the compound compared to controls .
- Neuroprotective Mechanism Exploration : A collaborative research effort highlighted the neuroprotective effects of similar triazole compounds on neuronal cultures exposed to oxidative stress. The study concluded that these compounds could be developed into therapeutic agents for neurodegenerative disorders .
- Agricultural Field Trials : Field trials conducted on crops treated with the compound showed a marked decrease in fungal infections and an increase in yield compared to untreated plots, demonstrating its practical application in agriculture.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions.
Key Findings :
-
Oxidation reactions require precise stoichiometry to avoid over-oxidation or decomposition.
-
Sulfone derivatives exhibit enhanced metabolic stability compared to sulfanyl analogs .
Nucleophilic Substitution at the Triazole Ring
The amino group on the 1,2,4-triazole ring participates in nucleophilic reactions, enabling functionalization.
Key Findings :
-
Acylated derivatives show improved solubility in polar solvents .
-
Alkylation at the triazole amino group can modulate electronic properties, affecting binding affinity to biological targets .
Hydrolysis of the Acetamide Bond
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates.
Key Findings :
-
Hydrolysis products are critical intermediates for synthesizing prodrugs or conjugates.
-
Basic hydrolysis proceeds faster but may degrade the benzodioxole ring under prolonged heating .
Electrophilic Aromatic Substitution
The benzodioxole ring undergoes regioselective electrophilic substitution, primarily at the 5-position due to electron-donating methylenedioxy groups.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Nitration | HNO, HSO, 0–5°C | 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(5-nitro-2H-1,3-benzodioxol-5-yl)methyl]acetamide | |
| Bromination | Br, FeBr, CHCl | 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(5-bromo-2H-1,3-benzodioxol-5-yl)methyl]acetamide |
Key Findings :
-
Nitration enhances hydrogen-bonding capacity, potentially improving target engagement.
-
Brominated derivatives serve as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura).
Reductive Amination
The primary amine generated from acetamide hydrolysis can undergo reductive amination with aldehydes/ketones.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Reductive amination | Formaldehyde, NaBHCN, MeOH | N-methylated derivative of hydrolyzed amine intermediate |
Key Findings :
Complexation with Metal Ions
The amino-triazole and sulfanyl groups act as ligands for transition metals.
Key Findings :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound belongs to a broader class of 1,2,4-triazole-sulfanyl acetamides, which vary in substituents on the triazole ring and the acetamide-linked aromatic groups. Key structural analogs include:
- Triazole Substitutions: The 5-amino group in the target compound contrasts with alkyl (e.g., 4-ethyl in ) or aryl (e.g., 3-methylphenyl in ) substituents in analogs. These modifications influence electronic properties and hydrogen-bonding capacity.
- Acetamide-Linked Groups : The benzodioxolmethyl group distinguishes the target compound from analogs with nitro-, acetyl-, or chlorophenyl groups, which may alter receptor binding or solubility .
Physicochemical Properties
Key physicochemical data for select analogs are summarized below:
- Melting Points : High melting points (207–274°C) across analogs suggest strong intermolecular forces (e.g., hydrogen bonding, π-stacking) due to the triazole and aromatic systems .
- Spectral Data : Consistent IR peaks for N-H, C=O, and C-S bonds confirm structural integrity. NMR shifts for CH₂ and aromatic protons align with substituent electronic effects .
Q & A
Q. What are the critical steps for synthesizing this compound with high purity and yield?
The synthesis involves multi-step reactions, including:
- Sulfanyl bridge formation : Reacting 5-amino-1H-1,2,4-triazole-3-thiol with chloroacetamide derivatives under basic conditions (e.g., NaOH in ethanol) .
- Amide coupling : Using coupling agents like EDCl/HOBt to link the benzodioxolemethyl group to the sulfanyl-acetamide intermediate .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/DMF) to achieve >95% purity . Key parameters: Temperature (20–60°C), pH control, and anhydrous solvents to minimize side reactions .
Q. Which spectroscopic methods are essential for structural confirmation?
- 1H/13C NMR : Assign peaks to confirm the benzodioxole methylene (δ 4.5–5.0 ppm) and triazole NH2 (δ 6.8–7.2 ppm) .
- IR Spectroscopy : Identify sulfanyl (C-S) stretches (650–750 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) .
- LC-MS : Validate molecular weight (e.g., [M+H]+ at m/z 375.1) and detect impurities .
Q. How is preliminary biological activity screening conducted?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli) .
- Anti-inflammatory screening : Measure inhibition of COX-2 using ELISA (IC50 values compared to diclofenac) .
- Dose-response curves : Use 10–100 µM concentrations in triplicate to establish efficacy thresholds .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in biological activity data?
- Molecular docking : Simulate binding to COX-2 (PDB: 5KIR) to explain variance in IC50 values. For example, a benzodioxole group may enhance hydrophobic interactions in certain isoforms .
- PASS prediction : Use software to prioritize targets (e.g., 78% probability of kinase inhibition) and guide follow-up assays .
- QSAR analysis : Correlate substituent electronegativity (e.g., chloro vs. methoxy groups) with anti-exudative activity .
Q. What strategies optimize selectivity for target enzymes over off-target proteins?
- Prodrug modification : Introduce hydrolyzable groups (e.g., acetyl) to the triazole NH2, reducing non-specific binding .
- Fragment-based design : Replace the benzodioxole ring with fluorinated analogs to enhance target affinity (ΔG < -8 kcal/mol in docking) .
- Selectivity assays : Compare inhibition profiles across CYP450 isoforms (e.g., CYP3A4 vs. CYP2D6) using liver microsomes .
Q. How do reaction conditions influence byproduct formation during synthesis?
- Solvent effects : Polar aprotic solvents (DMF) favor sulfanyl bridge formation but may generate oxidized byproducts (e.g., sulfones) if traces of O2 are present .
- Temperature control : Exceeding 60°C during amide coupling increases dimerization (detected via LC-MS at m/z 750.2) .
- Mitigation : Add antioxidants (e.g., BHT) or perform reactions under N2 atmosphere .
Data Contradiction & Validation
Q. How to address discrepancies in reported antimicrobial IC50 values?
- Standardize protocols : Use CLSI guidelines for broth microdilution (pH 7.2, 37°C) to minimize inter-lab variability .
- Check compound stability : HPLC monitoring reveals decomposition in aqueous media (>24 hours), leading to inflated IC50 .
- Cross-validate : Compare data with structurally similar compounds (e.g., 2-[(4-amino-triazol-3-yl)sulfanyl] analogs) .
Q. Why do some studies report anti-cancer activity while others show no effect?
- Cell line variability : Test sensitivity in NCI-60 panels; e.g., GI50 of 12 µM in MCF-7 vs. >100 µM in HeLa .
- Apoptosis assays : Use flow cytometry (Annexin V/PI) to confirm mechanism; inactive compounds may lack caspase-3 activation .
- Metabolic activation : Pre-incubate with liver S9 fraction to assess prodrug conversion .
Methodological Advances
Q. What novel techniques enhance reaction efficiency for scale-up?
- Flow chemistry : Continuous synthesis reduces reaction time (2 hours vs. 12 hours batch) and improves yield (85% vs. 70%) .
- Microwave-assisted synthesis : Accelerate amide coupling (30 minutes at 100°C) with 95% purity .
- Automated purification : Flash chromatography systems (e.g., Biotage®) with UV-guided fraction collection .
Q. How to validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Monitor protein melting shifts (ΔTm > 2°C) after compound treatment .
- Click chemistry : Incorporate alkyne tags for pull-down assays and identify binding partners via MS/MS .
Structural Insights & Modifications
Q. Which substituents enhance pharmacokinetic properties?
- Benzodioxole modifications : 5-Nitro groups improve logP (2.1 → 1.8) but reduce oral bioavailability (F% 15 → 5) .
- Triazole substitutions : 5-Amino vs. 5-methyl increases solubility (2.1 mg/mL → 4.5 mg/mL in PBS) .
- Sulfanyl replacement : Thiourea analogs show higher plasma stability (t1/2 6h → 12h) but lower potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
